molecular formula C11H16O5S B3318168 Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate CAS No. 99051-18-0

Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate

Cat. No.: B3318168
CAS No.: 99051-18-0
M. Wt: 260.31 g/mol
InChI Key: RJKLNVLBYZRYCX-UHFFFAOYSA-N
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Description

Contextualization of Vinyl Ether Chemistry in Advanced Synthetic Methodologies

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. guidechem.com The oxygen atom's electron-donating nature makes the double bond particularly electron-rich, conferring unique reactivity compared to other alkenes. guidechem.comthieme-connect.com This property makes them highly susceptible to cationic polymerization, a process that can form stable carbocations and allows for the creation of polymers with well-defined structures. guidechem.com

The synthesis of vinyl ethers can be achieved through various methods, including the reaction of acetylene (B1199291) with alcohols (a process developed by Reppe), transetherification catalyzed by transition metals like palladium, and elimination reactions. cnchemshop.comacademie-sciences.frresearchgate.net The versatility of vinyl ethers extends to their use in a wide array of organic reactions, such as Diels-Alder reactions and Claisen rearrangements, making them valuable intermediates in synthetic chemistry. researchgate.net Their ability to be polymerized into materials with good adhesion and solubility has led to applications in adhesives, coatings, and lubricants. guidechem.com A novel vinyl ether monomer, 2-(vinyloxy)ethyl soyate (2-VOES), was created from soybean oil via base-catalyzed transesterification of 2-(vinyloxy)ethanol (B1195950). rsc.org

Significance of Sulfonate Ester Functionality as a Leaving Group and Synthetic Handle

Sulfonate esters are derivatives of sulfonic acids and are among the best leaving groups used in organic synthesis. periodicchemistry.comwikipedia.org The most commonly used sulfonate esters include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com Alcohols can be readily converted into sulfonate esters by reacting them with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). aadi.net.in This conversion is crucial because the hydroxyl group (-OH) is a poor leaving group, whereas a sulfonate group is an excellent one. periodicchemistry.comaadi.net.in

The effectiveness of sulfonate esters as leaving groups stems from the stability of the resulting sulfonate anion. periodicchemistry.com When the carbon-oxygen bond breaks during a substitution or elimination reaction, the negative charge on the departing sulfonate ion is delocalized through resonance across the three oxygen atoms, making it a very weak base and thus a stable species. periodicchemistry.comaadi.net.in This property facilitates a wide range of nucleophilic substitution (Sₙ2) and elimination (E2) reactions. pearson.comnih.gov

Table 1: Common Sulfonate Esters and Their Properties

Sulfonate EsterAbbreviationStructure of Leaving GroupRelative Reactivity
p-ToluenesulfonateTosylate (Ts)CH₃C₆H₄SO₃⁻Good
MethanesulfonateMesylate (Ms)CH₃SO₃⁻Good
TrifluoromethanesulfonateTriflate (Tf)CF₃SO₃⁻Excellent

Evolution of Research on Bifunctional Monomers for Tailored Material Design

Bifunctional monomers are molecules that contain two distinct reactive sites, which allows them to be used in the design of polymers with tailored properties and complex architectures. youtube.com These monomers are essential building blocks in materials science, enabling the creation of linear polymers, cross-linked networks, and functionalizable materials. youtube.comacs.org

The strategic design of bifunctional monomers involves choosing orthogonal protective groups that can be selectively removed, allowing for stepwise modification and the avoidance of side products. acs.org For example, a monomer might contain one functional group that readily undergoes polymerization, while the second group remains inert, available for post-polymerization modification. acs.org This approach is a powerful tool for introducing specific functionalities, tuning thermal and mechanical properties, and creating materials for specialized applications. acs.orgresearchgate.net Hybrid monomers, such as 2-(2-Vinyloxyethoxy)ethyl acrylate (B77674) (VEEA), combine different types of polymerizable groups within a single molecule to achieve unique curing properties and performance characteristics. radtech.org

Current Research Gaps and Objectives in the Study of Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242)

The study of Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is situated at the confluence of vinyl ether polymerization and the synthetic utility of tosylates. While research has explored the cationic polymerization of related vinyl ether monomers derived from 2-(vinyloxy)ethanol, significant research gaps remain. rsc.org

A primary objective for future research is to fully exploit the bifunctional nature of this specific monomer. Key research questions include:

Can the vinyl ether group be selectively polymerized while leaving the tosylate group intact for subsequent chemical modification of the polymer backbone?

Conversely, can the tosylate group be used in nucleophilic substitution reactions to attach various functional side chains to the monomer before polymerization?

What are the kinetics of the cationic polymerization of 2-(vinyloxy)ethyl tosylate, and how does the strongly electron-withdrawing tosylate group affect the reactivity of the vinyl ether?

Investigating these areas could lead to the development of novel functional polymers with precisely controlled architectures. For instance, polymers synthesized from this monomer could be used as scaffolds for grafting other polymer chains or for attaching bioactive molecules, leading to new materials for biomedical or advanced coating applications. The living carbocationic polymerization of a similar monomer, 2-(vinyloxy)ethyl soyate, has been shown to enable the production of well-defined polymer architectures, suggesting a promising avenue for 2-(vinyloxy)ethyl tosylate as well. rsc.org Addressing these research gaps will be crucial for unlocking the full potential of this versatile chemical compound.

Properties

IUPAC Name

2-ethenoxyethanol;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H8O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-3-5/h2-5H,1H3,(H,8,9,10);2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLNVLBYZRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00760596
Record name 4-Methylbenzene-1-sulfonic acid--2-(ethenyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00760596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99051-18-0
Record name 4-Methylbenzene-1-sulfonic acid--2-(ethenyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00760596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for Ethanol, 2 Ethenyloxy , 4 Methylbenzenesulfonate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242), the primary disconnection points are the ester linkage of the tosylate group and the ether linkage of the vinyl group.

The most logical disconnection is at the sulfonate ester bond (C-O bond between the ethanol backbone and the tosyl group). This is a standard functional group interconversion (FGI) that simplifies the target molecule into the precursor alcohol, 2-(ethenyloxy)ethanol, and a tosylating agent, typically p-toluenesulfonyl chloride (TsCl). This disconnection is synthetically sound as the formation of sulfonate esters from alcohols is a well-established and high-yielding reaction.

A further disconnection can be made at the vinyl ether linkage of 2-(ethenyloxy)ethanol. This C-O bond can be retrosynthetically cleaved to reveal ethylene (B1197577) glycol and acetylene (B1199291) as the fundamental building blocks. This points to two primary forward synthetic strategies for the precursor: the direct vinylation of ethylene glycol with acetylene or a transvinylation/transetherification approach.

Precursor Chemistry and Synthesis of 2-(Ethenyloxy)ethanol

The synthesis of the key intermediate, 2-(ethenyloxy)ethanol (also known as ethylene glycol monovinyl ether), is a critical step. Two main strategies have been developed for its preparation: direct vinylation of glycols and transesterification/transvinylation methods.

Direct Vinylation of Glycols

The direct vinylation of ethylene glycol with acetylene is a classic method for synthesizing 2-(ethenyloxy)ethanol, often referred to as the Reppe process. This reaction is typically carried out under basic conditions at elevated temperatures and pressures. The base, commonly an alkali metal hydroxide (B78521) like potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the ethylene glycol, forming an alkoxide that then acts as a nucleophile, attacking the acetylene molecule. guidechem.com

Careful control of reaction conditions is necessary to favor the formation of the monovinyl ether over the divinyl ether byproduct. The continuous addition of ethylene glycol to maintain a constant reaction liquid level can help in optimizing the yield of the desired mono-vinylation product. guidechem.com

CatalystBase ConcentrationTemperature (°C)Pressure (MPaG)Acetylene Flow Rate (L/h)Purity of Product (%)
Potassium Hydroxide28g in 2000g Ethylene Glycol180024099.7
Sodium Hydroxide122g in 2000g Ethylene Glycol1700.0230099.1

This data is compiled from reported synthesis methods. guidechem.com

Transesterification Approaches to Vinyl Ethers

Transesterification, or more accurately for this reaction, transvinylation, offers an alternative and often milder route to vinyl ethers. This method involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297) or a simple vinyl ether like ethyl vinyl ether, to an alcohol. Palladium-based catalysts are frequently employed to facilitate this transformation.

The palladium-catalyzed transetherification of ethylene glycol with ethyl vinyl ether has been shown to be an effective method for producing functionalized vinyl ethers. These reactions can often be performed in a single step with good conversion and yields. The catalyst system may involve palladium(II) acetate in combination with a ligand like 1,10-phenanthroline.

Catalyst SystemVinyl SourceSolventReaction Time (h)Conversion (%)Isolated Yield (%)
Palladium(II) acetate / 1,10-phenanthrolineEthyl vinyl etherDichloromethane247550

This data is based on the synthesis of 2-(2-(vinyloxy)ethoxy)ethanol, a related vinyl ether.

Tosylation Strategies for Hydroxyl Group Functionalization

The final step in the synthesis of Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is the functionalization of the hydroxyl group of 2-(ethenyloxy)ethanol via tosylation. This reaction converts the alcohol, which is a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.govmasterorganicchemistry.com

Base-Mediated Tosylation Protocols

The most common method for the tosylation of an alcohol is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov Pyridine (B92270) is a frequently used base and solvent for this reaction. It acts as a nucleophilic catalyst, reacting with TsCl to form a more reactive tosylpyridinium intermediate. The alcohol then attacks this intermediate, and the pyridine acts as a base to neutralize the resulting pyridinium (B92312) hydrochloride. organic-chemistry.org

Other non-nucleophilic bases such as triethylamine (B128534) (TEA) can also be used, often in conjunction with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. A general procedure involves dissolving the alcohol in a suitable solvent like dichloromethane, cooling the solution, and then adding the base and TsCl. rsc.org

A typical experimental setup involves the following:

Reactants : Alcohol, p-toluenesulfonyl chloride (TsCl)

Base : Pyridine or Triethylamine (TEA) with a catalytic amount of 4-dimethylaminopyridine (DMAP)

Solvent : Dichloromethane or Pyridine

Temperature : Typically 0 °C to room temperature

Work-up : Aqueous work-up to remove the base and its salt, followed by extraction and purification.

Catalyst-Assisted Tosylation Reactions (e.g., Indium-Catalyzed)

In addition to traditional base-mediated methods, advancements in catalysis have led to the development of metal-catalyzed tosylation reactions. These methods can offer advantages in terms of efficiency, mildness of reaction conditions, and substrate scope.

Indium-catalyzed sulfonylation has emerged as a facile and efficient method for the preparation of sulfonic esters from sulfonyl chlorides and alcohols. This method has shown broad applicability for various substrates, including less nucleophilic and sterically hindered alcohols. organic-chemistry.org

A representative procedure for indium-catalyzed tosylation involves the following:

Catalyst : Indium powder

Reactants : Alcohol, p-toluenesulfonyl chloride (TsCl)

Solvent : Dichloromethane (CH₂Cl₂)

Conditions : The reaction is typically carried out under a nitrogen atmosphere at room temperature.

Results : This method has been reported to give good to excellent yields of the corresponding tosylates.

The use of an indium catalyst provides a mild and efficient alternative to traditional base-mediated tosylation protocols. organic-chemistry.org

Optimization of Reaction Conditions for High Yield and Purity

The synthesis of this compound, also known as 2-(vinyloxy)ethyl tosylate, is typically achieved through the tosylation of 2-(vinyloxy)ethanol (B1195950). This reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. libretexts.orgmasterorganicchemistry.com The optimization of reaction conditions is critical to maximize the yield and purity of the final product, preventing unwanted side reactions.

Key factors that are manipulated to achieve optimal outcomes include the choice of solvent, reaction temperature, and the stoichiometric ratios of the reactants. Careful control of these parameters can significantly enhance the efficiency of the tosylation process.

Solvent Effects on Tosylation Efficiency

The choice of solvent plays a pivotal role in the tosylation of alcohols, influencing reaction rates and the formation of byproducts. Traditionally, pyridine has been used both as a solvent and a base for this transformation. It effectively dissolves the reactants and neutralizes the hydrochloric acid generated during the reaction.

Dichloromethane is another common solvent, often used in conjunction with a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com However, the solvent can also influence the reaction pathway. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) have been observed to promote nucleophilic substitution, which can sometimes lead to the formation of undesired chlorinated byproducts instead of the intended tosylate. mdpi.com

The use of a biphasic system, such as a mixture of tetrahydrofuran (B95107) (THF) and water, has also been reported for the synthesis of similar tosylates. chemicalbook.com This can facilitate both the reaction and the subsequent workup procedure. For greener approaches, water itself has been explored as a solvent for tosylation reactions, often requiring a base like potassium hydroxide (KOH) to maintain a specific pH. researchgate.net

Table 1: Effect of Different Solvents on Tosylation Reactions

Solvent Typical Base(s) Key Observations
Pyridine Pyridine Acts as both solvent and base.
Dichloromethane Triethylamine (TEA), DMAP Common solvent for tosylation. mdpi.com
Tetrahydrofuran (THF)/Water Sodium Hydroxide Biphasic system, can aid in workup. chemicalbook.com
N,N-Dimethylformamide (DMF) Triethylamine (TEA) Can promote formation of chloride byproducts. mdpi.com
Temperature and Stoichiometry Parameter Optimization

Temperature is a critical parameter in controlling the rate and selectivity of the tosylation reaction. Many procedures advocate for conducting the initial addition of reactants at low temperatures, typically between 0°C and 5°C, using an ice-water bath. This is done to manage the exothermic nature of the reaction and to minimize the formation of side products. After the initial addition, the reaction may be allowed to stir at a low temperature for a period before being brought to room temperature.

The stoichiometry, or the molar ratio of the reactants, is also crucial for achieving high yields. An excess of the tosylating agent, p-toluenesulfonyl chloride, is commonly employed to ensure the complete conversion of the alcohol. A typical molar ratio might involve using a slight excess of TsCl (e.g., 1.08 to 1.5 molar equivalents) relative to the alcohol. mdpi.com The amount of base used is also important; it must be sufficient to neutralize the HCl produced. For example, a patent describing a similar esterification found that using potassium hydroxide as a catalyst could significantly increase the reaction speed, allowing the reaction to complete in 2-3 hours with yields up to 96%. google.com

Table 2: Optimization of Stoichiometry and Temperature

Parameter Condition Rationale
Temperature
Initial Addition 0 - 5 °C Controls exothermic reaction, minimizes byproducts.
Reaction 0 °C to Room Temperature Allows the reaction to proceed to completion.
Stoichiometry
p-Toluenesulfonyl chloride 1.08 - 1.5 molar equivalents Ensures complete conversion of the alcohol. mdpi.com
Base (e.g., Pyridine, TEA) >1.0 molar equivalent Neutralizes the HCl byproduct.

Green Chemistry Approaches and Sustainable Synthetic Routes Development

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable methods for synthesizing chemical compounds. uniroma1.it For this compound, this involves exploring renewable starting materials and less hazardous reaction conditions.

A significant advancement in sustainability is the synthesis of the precursor, 2-(vinyloxy)ethanol, from renewable resources. Research has demonstrated that this key starting material can be produced through the base-catalyzed transesterification of soybean oil. rsc.orgresearchgate.net This bio-based route offers a sustainable alternative to traditional petroleum-derived feedstocks.

Furthermore, the development of synthetic methods that use water as a solvent represents a major step towards greener chemical processes. researchgate.net Performing the tosylation in an aqueous medium, potentially with a base like potassium hydroxide, can reduce the reliance on volatile and often toxic organic solvents. researchgate.net Electrochemical synthesis is another emerging green technique that can reduce the need for hazardous chemical reagents by using electricity to drive reactions. researchgate.net These approaches not only minimize environmental impact but can also lead to safer and more economical production methods. uniroma1.itresearchgate.net

Mechanistic Investigations of Reactivity and Transformation of Ethanol, 2 Ethenyloxy , 4 Methylbenzenesulfonate

Reactivity of the Vinyloxy Moiety

The vinyloxy group (CH₂=CHO–) is an electron-rich alkene due to the resonance donation from the adjacent oxygen atom. This electronic characteristic governs its reactivity, making it highly susceptible to attack by electrophiles and a participant in various pericyclic reactions.

Electrophilic Activation and Addition Reactions

The double bond of the vinyl ether moiety readily undergoes addition reactions with electrophiles. The oxygen atom stabilizes the resulting carbocation intermediate at the α-carbon, directing the regioselectivity of the addition.

A notable example of electrophilic addition is cyclopropanation. The Simmons-Smith reaction, which involves an organozinc carbenoid, can be used to convert alkenes into cyclopropanes. wikipedia.org For electron-rich olefins like vinyl ethers, the Furukawa modification, utilizing diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is particularly effective and can proceed with high efficiency. wikipedia.org This reaction is stereospecific, preserving the configuration of the original double bond in the cyclopropane (B1198618) product. wikipedia.org

Acid-Catalyzed Transformations

Vinyl ethers are known to be sensitive to acidic conditions, under which they can undergo rapid hydrolysis. nih.govscite.ai The mechanism involves a rate-determining proton transfer from a catalyzing acid to the β-carbon of the vinyl group. arkat-usa.orgresearchgate.net This step forms a resonance-stabilized carbocation, which is then attacked by a nucleophile, such as water. The subsequent decomposition of the hemiacetal intermediate yields an aldehyde (acetaldehyde in this case) and the corresponding alcohol. researchgate.net

The rate of this hydrolysis is dependent on several factors, including the acidity of the medium and the structure of the vinyl ether. Studies on analogous compounds have established Brønsted relationships, which correlate the catalytic coefficients with the acid strength of the catalyst. For the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a Brønsted exponent α of 0.70 was determined, indicating a significant degree of proton transfer in the transition state. arkat-usa.org

Catalyst TypeConditionsOutcomeReference
Aqueous Acid (e.g., HClO₄)Dilute aqueous solutionsHydrolysis to an aldehyde and alcohol arkat-usa.org
Carboxylic Acid BuffersAqueous buffer solutionGeneral acid-catalyzed hydrolysis arkat-usa.orgnih.gov
Lewis Acids (e.g., EtAlCl₂)Aprotic solventPolyaddition reactions with dialdehydes rsc.org

Cycloaddition Reactions with Unsaturated Substrates

The electron-rich nature of the vinyloxy group makes it an excellent dienophile or participant in other cycloaddition reactions. These reactions are powerful tools for constructing cyclic systems with high stereocontrol.

[4+2] Cycloadditions (Diels-Alder Reactions): Vinyl ethers can react with electron-poor dienes in hetero-Diels-Alder reactions to form six-membered heterocyclic rings. acs.org Recent research has demonstrated the efficient cycloaddition between nonterminal vinyl ethers and o-quinolinone quinone methide probes under mild conditions. acs.org

[2+2] Cycloadditions: Vinyl ethers undergo [2+2] cycloaddition reactions with ketenes to form cyclobutanone (B123998) derivatives. acs.org This transformation provides a direct route to four-membered ring systems.

Reaction TypeSubstrateProduct TypeReference
Hetero-Diels-Aldero-Quinolinone quinone methideSix-membered heterocycle acs.org
[2+2] CycloadditionDialkyl ketenesCyclobutanone derivative acs.org
Diels-AlderEthyl vinyl ketone and various dienesFunctionalized cyclohexenes researchgate.net

Radical Addition Pathways

While the cationic polymerization of vinyl ethers is well-established, their radical polymerization has historically been challenging. acs.orgresearchgate.net However, recent advancements have demonstrated that controlled radical polymerization of certain vinyl ethers is achievable through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgu-fukui.ac.jp This has been particularly successful for hydroxy-functional vinyl ethers, where hydrogen bonding is thought to stabilize the propagating radicals. researchgate.netu-fukui.ac.jp Mechanically induced cationic RAFT polymerization has also been reported as an efficient, sustainable method for polymerizing vinyl ethers. nih.govrsc.org

Reactivity of the 4-Methylbenzenesulfonate (B104242) (Tosylate) Group

The tosylate group (⁻OTs) is a derivative of p-toluenesulfonic acid, a strong acid. Consequently, the tosylate anion is a very weak base and an excellent leaving group in nucleophilic substitution reactions. libretexts.orgpressbooks.pub The conversion of the hydroxyl group of the parent alcohol, 2-(vinyloxy)ethanol (B1195950), to a tosylate dramatically enhances its reactivity toward nucleophiles. pearson.com

Nucleophilic Substitution Pathways (e.g., SN1, SN2)

The primary carbon to which the tosylate group is attached in Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate makes it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. nih.gov In the Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the tosylate leaving group and leading to an inversion of stereochemistry if the carbon were chiral. youtube.com

Sₙ1 reactions, which proceed through a carbocation intermediate, are generally disfavored for primary substrates due to the instability of the primary carbocation. youtube.com Therefore, reactions of 2-(vinyloxy)ethyl tosylate with nucleophiles are expected to proceed almost exclusively via the Sₙ2 pathway. youtube.commasterorganicchemistry.com

The choice of solvent and nucleophile strength are critical in determining the reaction pathway. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. masterorganicchemistry.comkhanacademy.org

FactorFavors Sₙ1Favors Sₙ2Relevance to 2-(vinyloxy)ethyl tosylateReference
Substrate Structure Tertiary > SecondaryPrimary > MethylPrimary substrate strongly favors Sₙ2 youtube.comyoutube.com
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)Reaction outcome depends on the chosen nucleophile khanacademy.org
Leaving Group Good (e.g., OTs, I, Br)Good (e.g., OTs, I, Br)Tosylate is an excellent leaving group for either pathway libretexts.org
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Sₙ2 is enhanced in polar aprotic solvents youtube.commasterorganicchemistry.com

Elimination Reactions (E1, E2) Leading to Novel Olefinic Structures

The tosylate group in Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is an excellent leaving group, making the compound susceptible to elimination reactions to form novel olefinic structures. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions, particularly the strength of the base and the nature of the solvent. labxchange.orgmasterorganicchemistry.com

The E2 mechanism is a one-step process where a strong base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. youtube.com For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. labxchange.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. labxchange.org Strong, bulky bases favor the E2 pathway. masterorganicchemistry.com

The E1 mechanism , in contrast, is a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base abstracts a proton from the β-carbon, resulting in the formation of the double bond. youtube.com The rate of the E1 reaction is dependent only on the concentration of the substrate. labxchange.org E1 reactions are favored by polar protic solvents and the absence of a strong base. youtube.com

In the case of this compound, elimination reactions can lead to the formation of diene structures. The specific product will depend on which β-proton is abstracted. Abstraction of a proton from the methyl group of the ethyl chain would lead to 1-(ethenyloxy)prop-1-ene, while abstraction from the methylene (B1212753) group adjacent to the oxygen would result in the formation of 1,3-butadiene-1-yloxyethane. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. masterorganicchemistry.com

Table 1: Plausible Olefinic Structures from Elimination Reactions
Reaction PathwayBase/ConditionsMajor ProductMinor Product
E2Potassium tert-butoxide (strong, bulky base)1,3-butadiene-1-yloxyethane (Hofmann product)1-(ethenyloxy)prop-1-ene (Zaitsev product)
E1Ethanol (weak base, polar protic solvent), heat1-(ethenyloxy)prop-1-ene (Zaitsev product)1,3-butadiene-1-yloxyethane (Hofmann product)

Mechanisms of Sulfonate Ester Formation and Solvolysis Kinetics

The formation of this compound from 2-(ethenyloxy)ethanol and p-toluenesulfonyl chloride, and its subsequent solvolysis, are governed by well-established mechanistic principles.

The esterification of an alcohol with a sulfonyl chloride typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. masterorganicchemistry.com This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl generated. masterorganicchemistry.com

In the absence of a strong base, the reaction can be catalyzed by acid. The alcohol is first protonated by the acid to form a protonated alcohol intermediate. This protonation makes the alcohol a better nucleophile, facilitating its attack on the sulfonyl chloride. The subsequent loss of a proton from the resulting intermediate yields the sulfonate ester.

The kinetics of the solvolysis of tosylates are highly dependent on the solvent and the presence of a base. Solvolysis is a reaction in which the solvent acts as the nucleophile. The Winstein-Grunwald equation is often used to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent. liv.ac.uk

Polar protic solvents, such as water and alcohols, can stabilize the transition state and any carbocation intermediates, thereby accelerating the rate of solvolysis, particularly for reactions proceeding through an SN1 or E1 mechanism. organic-chemistry.org The nucleophilicity of the solvent also plays a crucial role; a more nucleophilic solvent will favor substitution reactions over elimination reactions.

The presence of a base can significantly alter the reaction pathway. A strong base will favor an E2 elimination over SN2 substitution or E1/SN1 pathways. masterorganicchemistry.com The choice of base can also influence the regioselectivity of the elimination, with bulky bases favoring the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com

Dual Reactivity and Selective Functionalization Strategies

The presence of two distinct functional groups in "this compound" — a vinyl ether and a tosylate — allows for a range of selective functionalization strategies. The vinyl ether moiety is an electron-rich double bond, making it susceptible to electrophilic attack, while the tosylate is an excellent leaving group, rendering the adjacent carbon electrophilic and prone to nucleophilic attack or elimination.

This dual reactivity allows for orthogonal chemical transformations, where one functional group can be reacted selectively while leaving the other intact. For instance, the vinyl ether can undergo hydrolysis under acidic conditions to yield an aldehyde, while the tosylate group remains unchanged. Conversely, the tosylate group can be displaced by a nucleophile under basic or neutral conditions without affecting the vinyl ether. rsc.org

This orthogonal reactivity is highly valuable in multi-step organic synthesis, as it allows for the sequential introduction of different functional groups into the molecule. For example, the tosylate could first be displaced by a nucleophile, and then the vinyl ether could be hydrolyzed to unmask an aldehyde for further elaboration.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of "this compound". The vinyl ether moiety, in particular, can participate in a variety of palladium-catalyzed cross-coupling reactions.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgresearchgate.net The vinyl ether in "this compound" can serve as the alkene component in a Heck reaction with an aryl or vinyl halide.

The regioselectivity of the Heck reaction with vinyl ethers can be controlled by the choice of ligands and reaction conditions. nih.govnih.gov In general, the reaction can lead to either α- or β-arylation of the vinyl ether. The use of bulky phosphine (B1218219) ligands on the palladium catalyst often favors β-arylation. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. researchgate.net

Table 2: Regioselectivity in the Heck Reaction of a Vinyl Ether
Aryl HalidePalladium Catalyst/LigandBaseSolventMajor Product
4-BromoanisolePd(OAc)2 / P(t-Bu)3K2CO3DMFβ-Arylated product
IodobenzenePdCl2(PPh3)2Et3NAcetonitrileα/β Mixture

C-H Activation Reactions

There is no specific research data available in the reviewed literature detailing C-H activation reactions involving this compound. Mechanistic studies, including the identification of catalytic systems, reaction conditions, and product profiles for the C-H activation of this specific compound, have not been reported.

Isomerization and Rearrangement Processes

Detailed mechanistic investigations into the isomerization and rearrangement processes of this compound are not present in the surveyed scientific literature. Consequently, there are no established reaction pathways, transition states, or kinetic data for such transformations of this compound.

Applications in Materials Science and Advanced Organic Synthesis

Monomer for Polymerization Processes

Vinyl ethers, including Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242), are primarily polymerized through cationic mechanisms. The electron-donating nature of the ether oxygen atom stabilizes the cationic intermediate formed during polymerization, making this a highly favorable process. nih.govwikipedia.org Recent advancements have also enabled the radical polymerization of these monomers under specific conditions.

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, creating a reactive intermediate that subsequently reacts with other monomers to form a polymer. wikipedia.org This method is particularly suitable for vinyl ethers due to the stability of the resulting oxocarbenium ion at the propagating chain end. nih.gov The process is typically initiated by protonic acids or Lewis acids and is sensitive to reaction conditions such as temperature and solvent polarity. wikipedia.org Controlled or "living" cationic polymerization techniques have been developed to synthesize well-defined polymers with controlled molecular weights, narrow dispersity, and specific end-group functionalities. acs.orgnih.gov

The tacticity, or the stereochemical arrangement of monomer units in a polymer, profoundly influences its physical and mechanical properties. nsf.govdigitellinc.com In the cationic polymerization of vinyl ethers, achieving high stereocontrol is a significant goal. Approaches to control tacticity have shifted from relying on the stereochemistry of the last enchained monomer (chain-end control) to using chiral catalysts that dictate the stereochemistry of monomer addition (catalyst-controlled). nsf.gov

Significant success has been achieved using chiral Lewis acids and Brønsted acids as catalysts. For instance, titanium complexes derived from tartaric acid (TADDOL) have been shown to be effective catalysts for producing highly isotactic poly(vinyl ether)s. rsc.org Similarly, chiral counterions generated from BINOL-based phosphoric acids can bias the facial addition of incoming monomers, leading to polymers with a high degree of isotacticity. nsf.gov Research has demonstrated that this catalyst-controlled approach is applicable to a wide range of vinyl ether substrates, yielding semicrystalline thermoplastics with unique properties. nsf.govdigitellinc.com

Table 1: Catalyst Systems for Stereoselective Cationic Polymerization of Vinyl Ethers
Catalyst SystemMonomer ExampleResulting Tacticity (% meso diads)Reference
Chiral BINOL-based CounterionAlkyl Vinyl EthersHigh Isotacticity nsf.gov
TADDOL-TiCl₄ ComplexIsobutyl Vinyl Ether90% rsc.org
TADDOL-TiCl₄ Complex2-Phenylethyl Vinyl Ether94% rsc.org
Matched Monomer/Catalyst StereochemistryEnantioenriched Vinyl Ether95.1% acs.orgunc.edu

Control over the polymer chain's terminal groups is crucial for applications such as block copolymer synthesis or the creation of telechelic polymers. Living polymerizations, where chain-termination and chain-transfer reactions are absent, are ideal for this purpose. libretexts.org Even when using achiral initiators, excellent control over the chain ends can be achieved.

One strategy involves using single-component initiating organic acids, such as pentacarbomethoxycyclopentadiene (PCCP). nih.gov In this system, a tight ion pair forms between the bulky cyclopentadienyl (B1206354) anion and the propagating oxocarbenium ion chain end. This close association prevents undesirable chain-transfer events, preserving the integrity of the active chain end and allowing for a controlled polymerization. nih.gov The living nature of this process enables the synthesis of block copolymers and the introduction of functional end groups by quenching the polymerization with specific nucleophiles, such as functional alcohols. nih.gov

Asymmetric ion-pairing catalysis has emerged as a powerful strategy for controlling stereochemistry in polymerization. unc.edu In this approach, a chiral catalyst, typically a chiral Brønsted acid like a phosphoric acid, protonates the vinyl ether monomer. nih.gov This creates a chiral oxocarbenium ion-chiral anion pair. The intimate and well-defined stereochemical environment of this ion pair guides the facial addition of the next monomer unit, leading to a highly stereoselective polymerization. nsf.govproquest.com

This catalyst-controlled mechanism is fundamentally different from chain-end control, as the chirality of the counterion, not the polymer chain, dictates the stereochemical outcome. nsf.gov This method has proven to be general for a variety of vinyl ether substrates and represents a significant advance in the synthesis of stereoregular polar polymers. nsf.govdigitellinc.com

The ligands associated with a catalyst system can dramatically affect both the rate and stereoselectivity of a polymerization. nih.gov In the context of stereoselective cationic polymerization of vinyl ethers, comprehensive studies have highlighted the importance of "ligand deceleration effects". acs.orgunc.eduproquest.com

While vinyl ethers are readily polymerized cationically, their radical homopolymerization is notoriously difficult. researchgate.net This challenge stems from the high electron density of the vinyl group, which makes it less reactive toward radical addition, and the propensity for side reactions. researchgate.net However, recent breakthroughs have enabled the controlled radical polymerization of certain vinyl ethers.

For hydroxy-functional vinyl ethers, reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed. researchgate.net For vinyl ethers lacking a hydroxyl group, radical polymerization can be facilitated by using additives that reduce the electron density of the vinyl group through interactions like hydrogen bonding or cation-π complexation. researchgate.net

In copolymerization, vinyl ethers exhibit varied behavior. With electron-rich monomers like styrene (B11656) or methyl methacrylate, they often act as retarders and are incorporated to only a small extent. researchgate.net Conversely, they readily copolymerize with electron-deficient monomers such as acrylonitrile (B1666552) and maleic anhydride, often forming alternating copolymers. researchgate.net

Table 2: Summary of Radical Polymerization Behavior of Vinyl Ethers
Polymerization TypeMonomer/ComonomerKey Conditions/MethodOutcomeReference
HomopolymerizationHydroxy-functional vinyl ethersRAFT PolymerizationControlled polymerization, defined molecular weight researchgate.net
CopolymerizationStyrene, Methyl MethacrylateConventional Radical InitiationLow incorporation, rate reduction researchgate.net
CopolymerizationAcrylonitrile, Maleic AnhydrideConventional Radical InitiationMore evident copolymerization, often alternating researchgate.net

Cationic Polymerization of Vinyl Ethers[7],

Building Block in Complex Molecule Synthesis

Beyond polymer science, the dual reactivity of 2-(vinyloxy)ethyl tosylate makes it a valuable building block for constructing complex organic molecules, including chiral scaffolds and heterocyclic systems.

The tosylate moiety in Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate is an excellent leaving group, making the molecule a potent 2-(vinyloxy)ethylating agent. masterorganicchemistry.comlibretexts.org In nucleophilic substitution reactions, it serves as a precursor to a reactive electrophilic intermediate. It can react with a wide range of nucleophiles, such as alcohols, amines, and carbanions, to introduce the 2-(vinyloxy)ethyl group. This functionality is useful as it contains a protected hydroxyl group (as a vinyl ether) which can be hydrolyzed under acidic conditions to reveal a primary alcohol. This strategy allows for the introduction of a two-carbon alcohol unit into a molecule in a protected form.

A significant application of the 2-(vinyloxy)ethyl unit is in asymmetric synthesis. Research has shown that its precursor, 2-(vinyloxy)ethanol (B1195950), can participate in highly enantioselective reactions catalyzed by chiral phosphoric acids. In one notable example, 2-(vinyloxy)ethanol adds to various imines to produce chiral amine products containing a dioxolane acetal (B89532) with very high levels of stereocontrol. These chiral products are valuable intermediates that can be further transformed into important chiral nitrogen-containing scaffolds, such as azetidines and 2-substituted tetrahydroquinolines, which are prevalent in medicinal chemistry.

The reaction proceeds efficiently for a range of substituted imines, consistently providing the desired products in high yields and with excellent enantioselectivity, as detailed in the table below.

Table 2: Enantioselective Addition of 2-(Vinyloxy)ethanol to Imines

Imine Substrate (Ar-CH=N-PMP) Product Yield (%) Enantiomeric Excess (ee %)
Ar = Phenyl 95 96
Ar = 4-Methylphenyl 94 97
Ar = 4-Methoxyphenyl 96 97
Ar = 4-Chlorophenyl 95 96
Ar = 2-Naphthyl 93 98

This interactive table presents selected results from the chiral phosphoric acid-catalyzed asymmetric addition of 2-(vinyloxy)ethanol to various aldimines, demonstrating the utility of the vinyloxyethyl building block in constructing chiral molecules.

The 2-(vinyloxy)ethyl group has proven to be a useful component in the synthesis of various heterocyclic compounds. As mentioned previously, chiral intermediates derived from its addition to imines can be cyclized to form optically pure azetidines and tetrahydroquinolines.

Furthermore, the 2-(vinyloxy)ethyl moiety has been incorporated into other heterocyclic systems. For example, it has been used to synthesize 1-[(2-Vinyloxy)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. In these syntheses, the vinyloxy group demonstrates notable stability under certain acidic conditions that are typically used for hydrolysis, allowing for selective reactions elsewhere in the molecule. This group has also been attached to nucleobases, such as uracil, to create modified nucleosides for biochemical studies.

Role in Catalyst and Ligand Development

While direct applications of this compound in the synthesis of catalysts or ligands are not extensively documented, its structure suggests significant potential in this area. The two ether oxygen atoms within the 2-(vinyloxy)ethyl group can act as a bidentate coordination site for various metal ions, making it a candidate for incorporation into novel ligand scaffolds.

Furthermore, the polymer, poly(2-(vinyloxy)ethyl tosylate), could serve as a functional polymer support for catalysts. The reactive tosylate groups along the polymer chain could be used to covalently anchor catalytic species, such as transition metal complexes or organocatalysts. This approach allows for the heterogenization of homogeneous catalysts, which can simplify product purification and catalyst recycling. Although this remains a prospective application, the chemical functionalities inherent in the molecule provide a clear rationale for its future exploration in catalyst and ligand design.

Derivatization for Organocatalyst Design

The design of efficient organocatalysts often relies on the strategic incorporation of specific functional groups onto a stable molecular scaffold. "this compound" serves as an excellent starting material in this context due to its two reactive sites. The tosylate group is a well-established leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of various catalytic moieties.

Simultaneously, the vinyl ether group can undergo a variety of transformations, including polymerization and cycloaddition reactions. This dual reactivity enables the synthesis of catalysts with tailored properties. For instance, the vinyl ether can be used to anchor the catalyst to a polymeric support, simplifying catalyst recovery and reuse.

Functional Group Potential Transformation for Catalyst Design Resulting Catalyst Feature
4-methylbenzenesulfonate (Tosylate)Nucleophilic substitution with amines, thiols, etc.Introduction of catalytic sites (e.g., chiral amines, N-heterocyclic carbenes)
Ethenyloxy (Vinyl Ether)Radical or cationic polymerizationImmobilization on a polymer support
Ethenyloxy (Vinyl Ether)Diels-Alder or other cycloaddition reactionsCreation of rigid, well-defined catalyst backbones

This table illustrates the potential derivatization pathways for "this compound" in the design of organocatalysts.

Research in this area is focused on exploiting these functionalities to create catalysts for a range of organic transformations, including asymmetric synthesis, where the precise spatial arrangement of catalytic groups is paramount.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic components.

"this compound" presents an intriguing option as a precursor for functionalized organic linkers in MOF synthesis. The tosylate group can be substituted with a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle, which is necessary for binding to the metal centers. The vinyl ether group, on the other hand, can be preserved within the MOF structure.

This "post-synthetic modification" approach allows for the introduction of reactive vinyl ether functionalities onto the internal surfaces of the MOF. These groups can then be used to graft other molecules, alter the surface properties of the MOF, or even participate in catalytic reactions within the pores.

Component Role in MOF Synthesis Resulting MOF Characteristic
4-methylbenzenesulfonate (after modification)Coordination to metal centersFormation of the porous framework
Ethenyloxy (Vinyl Ether)Unreacted functional group within the poresPotential for post-synthetic modification, active site for catalysis

This table outlines the role of the different functionalities of "this compound" as a precursor in the synthesis of functionalized Metal-Organic Frameworks.

The ability to incorporate such reactive groups directly into the MOF structure is a significant advantage for the development of advanced materials for applications in gas storage, separation, and heterogeneous catalysis.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of "Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate". Beyond simple one-dimensional spectra, advanced multi-dimensional and dynamic NMR techniques provide profound insights into its molecular framework and behavior.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations, which are vital for confirming the compound's connectivity and elucidating its stereochemistry.

Correlation Spectroscopy (COSY): This two-dimensional homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netyoutube.com For "Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242)," a COSY spectrum would be expected to show correlations between the protons of the vinyl group, between the protons of the ethyl bridge, and within the aromatic ring of the tosylate group. For instance, a cross-peak would be anticipated between the methine proton of the vinyl group and the geminal vinylic protons. Similarly, the methylene (B1212753) protons of the ethoxy linker would exhibit correlations.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. slideshare.net This is instrumental in assigning the carbon signals of the molecule. For the target compound, an HSQC or HMQC spectrum would show a correlation between each proton and the carbon atom to which it is bonded. This allows for the definitive assignment of the vinylic carbons, the carbons in the ethoxy bridge, and the carbons of the 4-methylbenzenesulfonate moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close spatial proximity, irrespective of whether they are connected through bonds. youtube.comlibretexts.org NOESY is particularly powerful for determining stereochemistry and preferred conformations. libretexts.org In "this compound," NOESY could reveal spatial relationships between the protons of the vinyl group and the adjacent methylene protons of the ethoxy linker, providing information about the molecule's conformation around the ether linkage.

Table 1: Expected ¹H-¹H COSY and ¹H-¹³C HSQC Correlations for Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate

Proton (¹H) SignalExpected COSY Cross-Peaks with:Expected HSQC Cross-Peak with Carbon (¹³C) at ~δ (ppm)
Vinylic CHVinylic CH₂~140-150
Vinylic CH₂Vinylic CH~85-95
O-CH₂ (ethoxy)O-CH₂ (ethoxy)~65-75
O-CH₂ (tosylate)O-CH₂ (tosylate)~60-70
Ar-H (tosyl)Ar-H (tosyl)~125-135
CH₃ (tosyl)-~20-25

Note: The chemical shift values are approximate and can vary based on solvent and other experimental conditions.

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. libretexts.org For "this compound," DNMR could be utilized to investigate restricted rotation around single bonds, for example, the C-O bonds of the ethoxy linker or the C-S bond of the tosylate group. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases and rotation becomes faster, these signals may broaden and eventually coalesce into a single time-averaged signal. The rate of this exchange can be quantified to determine the energy barriers associated with these conformational changes.

While "this compound" is a small molecule, its vinyl ether functionality makes it a potential monomer for polymerization reactions. In the event that this compound is used to synthesize polymers, solid-state NMR (ssNMR) would be an invaluable tool for characterizing the resulting polymer's microstructure. rsc.orgresearchgate.net Unlike solution-state NMR, which is typically used for soluble materials, ssNMR can provide detailed structural information on insoluble, cross-linked, or amorphous polymers. nih.govohiolink.edu Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of the solid polymer. These spectra can provide information on the tacticity of the polymer chain, the presence of different monomeric units in copolymers, and the degree of cross-linking. researchgate.netvt.edu Two-dimensional ssNMR experiments can further elucidate the connectivity and spatial relationships between different parts of the polymer chains. researchgate.net

Mass Spectrometry Techniques for Reaction Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. Advanced MS techniques are particularly useful for elucidating reaction pathways by identifying intermediates and studying their fragmentation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule or its fragments. This capability is crucial for identifying unknown intermediates in a reaction mixture. For instance, in the synthesis or subsequent reactions of "this compound," HRMS could be used to identify transient species by providing their exact mass, from which a molecular formula can be deduced. This information is invaluable for proposing and verifying reaction mechanisms. For example, in the tosylation of 2-(vinyloxy)ethanol (B1195950), HRMS could confirm the formation of the desired product by matching the measured mass to the calculated exact mass of the compound.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgyoutube.com This process provides detailed information about the structure of the parent ion and its fragmentation pathways. nih.gov In the context of "this compound," an MS/MS experiment would involve isolating the molecular ion of the compound and then inducing its fragmentation, often through collision-induced dissociation (CID). youtube.com The resulting fragment ions would then be detected. The analysis of these fragments can help to confirm the structure of the molecule. For example, the fragmentation of the tosylate group is a well-characterized process and would be expected to yield a prominent peak corresponding to the tolyl cation or related species. The fragmentation of the vinyl ether moiety would also produce characteristic ions. By piecing together the fragmentation pattern, the connectivity of the molecule can be confirmed.

Table 2: Plausible Fragmentation Pathways of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
[M+H]⁺[C₇H₇SO₂]⁺ (Tosyl cation)C₄H₇O₂
[M+H]⁺[C₄H₇O₂]⁺ (Vinyloxyethyl cation)C₇H₈O₃S
[M+H]⁺[C₇H₇]⁺ (Tropylium ion)C₄H₇O₅S
[M+H]⁺[C₂H₃O]⁺ (Acetaldehyde radical cation)C₉H₁₁O₄S

Note: The observed fragments can vary depending on the ionization method and collision energy.

Characterization of Oligomers and Polymers

The transformation of "this compound" into oligomers and polymers results in materials with distinct properties that are a direct consequence of their molecular weight, molecular weight distribution, and architecture. The characterization of these macromolecules is fundamental to understanding their structure-property relationships. Due to the absence of direct experimental data for polymers derived from "this compound," we can infer the characterization methodologies from studies on similar poly(vinyl ether)s and polymers synthesized using tosylate-functionalized initiators. vt.edu

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), stands as a primary tool for determining the molecular weight averages (such as number-average molecular weight, M_n, and weight-average molecular weight, M_w) and the polydispersity index (PDI) of the resulting polymers. For analogous polymer systems, SEC is routinely employed to track the progress of polymerization and to characterize the final polymer product. vt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the detailed chemical structure of the oligomers and polymers. For a polymer derived from "this compound," ¹H NMR would be expected to confirm the successful polymerization by the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the polymer backbone. The integration of signals corresponding to the tosylate group and the polymer backbone could provide information on the end-groups and the degree of polymerization. academie-sciences.fr ¹³C NMR would further corroborate the polymer structure by showing characteristic shifts for the carbons in the polymer backbone and the pendant side chains. academie-sciences.fr

The following table illustrates the hypothetical characterization data for a polymer derived from "this compound," based on techniques applied to similar polymers.

Hypothetical Characterization Data for Poly(2-(vinyloxy)ethyl tosylate)

Parameter Technique Expected Result Significance
Number-Average Molecular Weight (M_n) SEC/GPC e.g., 10,000 g/mol Provides insight into the average chain length.
Weight-Average Molecular Weight (M_w) SEC/GPC e.g., 12,000 g/mol Influences bulk properties like viscosity and mechanical strength.
Polydispersity Index (PDI) SEC/GPC e.g., 1.2 Indicates the breadth of the molecular weight distribution.
Polymer Structure Confirmation ¹H & ¹³C NMR Disappearance of vinyl peaks, appearance of polymer backbone signals Confirms the polymerization of the vinyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive means to identify functional groups and monitor chemical transformations in real-time.

For "this compound," IR and Raman spectroscopy would be expected to provide characteristic vibrational frequencies for the vinyl ether and the tosylate functionalities. The vinyl ether group would exhibit characteristic C=C stretching vibrations, while the tosylate group would show distinct absorptions for the S=O and S-O-C bonds.

The table below outlines the expected characteristic vibrational frequencies for "this compound," based on known data for similar compounds.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Vinyl Ether (C=C) Stretching ~1620 ~1620
Vinyl Ether (=C-H) Stretching ~3100-3000 ~3100-3000
Tosylate (S=O) Asymmetric Stretching ~1350 Weak
Tosylate (S=O) Symmetric Stretching ~1175 Strong
Aromatic Ring (C=C) Stretching ~1600, 1500 ~1600, 1500

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable technique for studying the kinetics of polymerization reactions. By monitoring the reaction mixture in real-time, it is possible to track the disappearance of monomer and the appearance of polymer. For the polymerization of "this compound," an in-situ FTIR probe could be immersed in the reaction vessel to continuously collect spectra. researchgate.netmdpi.com

The kinetic profile of the polymerization can be determined by monitoring the decrease in the intensity of a characteristic vibrational band of the monomer, such as the C=C stretching frequency of the vinyl ether group around 1620 cm⁻¹. researchgate.net The rate of polymerization can then be calculated from the rate of monomer consumption. This technique allows for the investigation of the effects of various reaction parameters, such as temperature, catalyst concentration, and solvent, on the polymerization kinetics. unc.edu

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. While "this compound" itself is likely a liquid or a low-melting solid, its polymeric derivatives may exhibit semi-crystalline properties. The degree of crystallinity in a polymer significantly influences its mechanical and thermal properties.

For a polymer derived from this monomer, XRD analysis would reveal the presence and nature of any crystalline domains. icdd.com A typical XRD pattern for a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the diffraction peaks are related to the dimensions of the unit cell of the crystalline lattice, while the width of the peaks can provide information about the size of the crystallites. youtube.com

The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. Although no specific XRD data exists for poly(2-(vinyloxy)ethyl tosylate), studies on other polymers with bulky side groups suggest that the presence of the tosylate group might influence the packing of the polymer chains and thus its ability to crystallize. icdd.com

Theoretical and Computational Investigations of Ethanol, 2 Ethenyloxy , 4 Methylbenzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing the quantum chemical calculations for the electronic structure and reactivity of Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242) have been found. Such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to provide insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for this compound has not been published. This type of analysis would calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. Without specific calculations, any discussion of its reactivity based on FMO theory would be purely hypothetical.

Charge Distribution and Electrostatic Potential Mapping

There are no published studies that map the charge distribution or electrostatic potential of Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate. Such a map would illustrate the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it might interact with other molecules. It would be expected that the oxygen atoms and the sulfonate group would exhibit negative electrostatic potential, while the vinyl group and aromatic ring would have more complex distributions.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

While experimental spectroscopic data may exist in certain databases, specific computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not found in research literature. Predictive studies would involve calculating the magnetic shielding of atomic nuclei (for NMR) and the vibrational frequencies of bonds (for IR) to help in the structural elucidation and characterization of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

No molecular dynamics (MD) simulation studies for this compound are available in published literature. MD simulations could provide valuable information on the molecule's conformational flexibility, preferred shapes (conformers), and its behavior in different solvent environments. Such simulations would model the movement of atoms over time to reveal dynamic properties that are not captured by static quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Analysis

There is an absence of published research on the modeling of reaction mechanisms or the analysis of transition states involving this compound. These studies are computationally intensive and are typically performed to understand the precise pathway of a chemical reaction, including identifying the high-energy transition state structures that connect reactants to products.

Potential Energy Surface Exploration

No explorations of the potential energy surface (PES) for reactions involving this compound have been reported. A PES is a multi-dimensional map that charts the energy of a chemical system as a function of its geometry. Exploring the PES is fundamental to understanding reaction pathways, identifying intermediates, and calculating activation energies.

Activation Energy Barrier Calculations

Initiation: The initiation of polymerization for "this compound" would likely involve the formation of a carbocation at the vinyl group. This can be achieved through the action of a Lewis or Brønsted acid initiator. DFT calculations can model the interaction of the monomer with the initiator, mapping the potential energy surface to identify the transition state for carbocation formation and calculate its activation energy.

Propagation: The key step in polymerization is the successive addition of monomer units to the growing polymer chain. For vinyl ethers, this involves the attack of the electron-rich double bond of a monomer molecule on the carbocationic chain end. The stereochemistry of this addition is crucial in determining the final polymer's properties.

Theoretical calculations can provide significant insights into the energy differences between different stereochemical pathways. For instance, in studies of stereoselective vinyl ether polymerizations, an Eyring analysis of temperature-dependent stereoselectivity has been used to quantify the differences in the activation energies of the transition states leading to different stereoisomers. unc.edu These calculations help in understanding the preference for the formation of isotactic (meso) or syndiotactic (racemo) linkages. unc.edu

A generalized representation of the data that can be obtained from such an analysis is presented below.

Table 1: Representative Theoretical Activation Energy Differences in Stereoselective Vinyl Ether Polymerization

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔΔG(meso-racemo)Difference in Gibbs free energy of activation between the formation of meso (isotactic) and racemo (syndiotactic) dyads. A negative value indicates a preference for isotactic placement.-1.0 to -2.0
ΔΔH(meso-racemo)Difference in enthalpy of activation. This term reflects the difference in the electronic and steric energies of the transition states.-1.5 to -2.5
-TΔΔS(meso-racemo)Difference in the entropic contribution to the activation energy. This relates to the degrees of freedom in the transition state.+0.5 to +1.0

Note: The values in this table are representative examples based on computational studies of analogous stereoselective vinyl ether polymerizations and are intended to illustrate the type of data generated, not the specific values for the title compound. unc.edu

Polymerization Simulation and Prediction of Polymer Microstructure

Beyond individual reaction steps, computational models can simulate the growth of the entire polymer chain, allowing for the prediction of its microstructure, primarily its tacticity. The tacticity, or the stereochemical arrangement of the pendant groups along the polymer backbone, profoundly influences the material's physical properties.

The prediction of polymer microstructure is often approached using statistical models, with the probabilities for these models derived from the energy differences calculated for the propagation step. researchgate.net

Statistical Models for Tacticity Prediction:

Bernoullian Statistics: This is the simplest model, assuming that the stereochemistry of an incoming monomer addition is independent of the stereochemistry of the preceding unit on the growing chain. The probability of forming a meso (m) dyad is denoted as Pm, and the probability of forming a racemo (r) dyad is Pr = 1 - Pm. This model is applicable when the chain end does not retain its stereochemical information.

First-Order Markovian Statistics: This model assumes that the stereochemistry of the last monomer unit in the chain influences the addition of the next monomer. This introduces conditional probabilities, such as Pm/r (the probability of adding a monomer to form a meso dyad, given the previous dyad was racemo) and Pr/m (the probability of adding a monomer to form a racemo dyad, given the previous dyad was meso). researchgate.net

Computational simulations can generate long polymer chains based on these statistical models. The resulting chains can then be analyzed to predict the distribution of n-ads (dyads, triads, pentads, etc.), which can be directly compared with experimental data from techniques like NMR spectroscopy. researchgate.netkyoto-u.ac.jp

Table 2: Predicted Triad Distributions from Different Statistical Models

TriadDescriptionBernoullian Model ProbabilityFirst-Order Markovian Model Probability
mmIsotacticPm2Pm/m * Pm
mrHeterotactic2 * Pm * (1 - Pm)Pm/r * Pr + Pr/m * Pm
rrSyndiotactic(1 - Pm)2Pr/r * Pr

Note: This table illustrates how calculated probabilities from computational models are used to predict the relative fractions of different stereochemical sequences (triads) within the polymer chain. researchgate.net

Through these computational approaches, a detailed, atomistic-level understanding of the polymerization of "this compound" can be developed, providing valuable predictions of its reactivity and the microstructure of the resulting polymer, guiding future experimental work.

Future Directions and Emerging Research Opportunities

Development of Eco-Friendly Synthetic Methodologies

The synthesis of vinyl ethers and tosylates traditionally involves methods that may not align with the principles of green chemistry. Future research could focus on developing more sustainable routes to Ethanol (B145695), 2-(ethenyloxy)-, 4-methylbenzenesulfonate (B104242).

One promising avenue is the use of enzymatic catalysis. For instance, immobilized Candida antarctica lipase (B570770) B has been successfully used to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers, avoiding the acid-lability of the vinyl ether group that plagues conventional acid-catalyzed methods. rsc.orgnih.gov This approach could be adapted for the tosylation step, potentially in a one-pot synthesis, thereby reducing waste and avoiding harsh reagents.

Another green approach involves the vinylation of carbohydrates using readily available calcium carbide, which could be explored for the synthesis of the vinyl ether precursor, 2-(vinyloxy)ethanol (B1195950). nih.gov For the tosylation of the alcohol, solvent-free grinding methods using potassium carbonate as a solid base have been shown to be efficient and scalable for other alcohols, presenting a greener alternative to traditional solvent-based methods. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Challenges
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced waste. rsc.org Enzyme stability and cost, optimization for tosylation.
Calcium Carbide Vinylation Utilizes a readily available and inexpensive reagent. nih.gov Handling of acetylene (B1199291) gas, purification of the product.
Solvent-Free Grinding Reduced solvent waste, potential for scalability. researchgate.net Heat management in large-scale reactions, ensuring complete conversion.

Exploration of Novel Catalytic Systems for Specific Transformations

The dual functionality of Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate opens up possibilities for selective transformations using novel catalytic systems. The electron-rich vinyl ether moiety is susceptible to a variety of catalytic reactions. For instance, gold-catalyzed cyclization of diynes with ketones has been shown to produce substituted vinyl ethers under mild conditions. nih.gov Palladium catalysts are also effective for the dimerization of vinyl ethers to form β,γ-unsaturated acetals, which can then be incorporated into polyolefins. acs.org

Future research could explore the selective catalytic functionalization of the vinyl ether group in the presence of the tosylate, or vice versa. This could lead to the development of novel monomers for polymerization or intermediates for complex organic synthesis.

Integration into Stimuli-Responsive and Self-Healing Materials

Vinyl ethers are known to be key components in the synthesis of stimuli-responsive materials. For example, poly(vinyl ether)s can exhibit thermoresponsive behavior in aqueous solutions, making them suitable for biomedical applications. nih.gov The acid-labile nature of the vinyl ether group can also be exploited to create pH-responsive materials. rsc.org

Furthermore, the principles of self-healing materials, which often rely on the polymerization of encapsulated monomers upon damage, could be applied using this compound. Vinyl ester resins are already used in self-healing systems where ring-opening metathesis polymerization is initiated by a catalyst upon cracking of the material. rsc.orgillinois.edu The subject compound could act as a monomer in such a system, with the tosylate group available for subsequent cross-linking or functionalization to enhance the healed material's properties.

Advanced Characterization Techniques for In-Operando Studies

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques will be crucial. In-operando spectroscopy, which allows for the simultaneous characterization of a material undergoing a reaction and the measurement of its catalytic activity, would be particularly valuable. wikipedia.org

For instance, operando Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study redox processes if the compound is used in catalytic cycles involving paramagnetic species. wiley.com Similarly, 129Xe NMR spectroscopy has been used to study mixing dynamics in liquid-phase reactions in situ and in operando, which could provide insights into polymerization or other reactions involving this compound. nih.gov

Mechanistic Exploration of Undiscovered Reactivity Modes

The unique combination of a vinyl ether and a tosylate group in one molecule suggests the potential for undiscovered reactivity modes. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org The vinyl ether can undergo a range of reactions, including electrophilic addition and participation in cycloadditions.

Future mechanistic studies could investigate the interplay between these two functional groups. For example, could the vinyl ether moiety participate in an intramolecular reaction following the departure of the tosylate group? Exploring such possibilities could lead to the discovery of novel synthetic transformations.

Multi-Component Reactions and Combinatorial Approaches Utilizing the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. The reactivity of the vinyl ether group makes this compound a potential candidate for inclusion in MCRs. For example, vinyl ethers can participate in three-component reactions involving a spin-center shift strategy for heteroarene C-H functionalization. nih.gov

The tosylate group also provides a handle for combinatorial approaches. A library of compounds could be generated by reacting the tosylate with various nucleophiles, followed by diverse reactions at the vinyl ether position, or vice versa. This would allow for the rapid exploration of the chemical space around this scaffold for applications in materials science and medicinal chemistry.

Q & A

Q. What are the recommended synthetic pathways for Ethanol, 2-(ethenyloxy)-, 4-methylbenzenesulfonate, and how can reaction conditions be optimized to minimize side products?

Answer: The synthesis of sulfonate esters like this compound typically involves nucleophilic substitution or esterification. For example, describes the preparation of a tosylate precursor via nucleophilic displacement of a tosylate group. To optimize yields:

  • Use anhydrous conditions and catalysts (e.g., sulfuric acid) to enhance esterification efficiency, as seen in analogous sulfonate syntheses .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates like unreacted alcohols or sulfonic acids .
  • Control protic solvents (e.g., ethanol, methanol) to avoid transesterification side reactions, which can generate genotoxic sulfonate esters .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer: Key methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of the ethenyloxy group (δ ~4.5–5.5 ppm for oxyethylene protons) and the 4-methylbenzenesulfonate moiety (aromatic protons at δ ~7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For quantifying impurities, particularly sulfonate esters formed during synthesis .
  • X-ray Crystallography: If single crystals are obtainable, SHELX software (e.g., SHELXL) can resolve molecular geometry and confirm stereochemistry .

Q. What safety precautions are necessary when handling this compound, given its structural similarity to known toxic sulfonate esters?

Answer: highlights that sulfonate esters with methyl or nitroso groups may exhibit carcinogenicity. Recommended precautions:

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure.
  • Monitor residual sulfonate esters at ppm levels using HPLC-MS, especially if protic solvents are used during synthesis .
  • Follow EPA guidelines for disposal, as thermal decomposition may release toxic SOx and NOx vapors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations can model transition states and activation energies. For example:

  • Investigate the leaving group ability of the 4-methylbenzenesulfonate moiety compared to other sulfonates.
  • Analyze steric effects from the ethenyloxy group on nucleophilic attack using molecular dynamics simulations.
  • Validate models with kinetic isotope effect (KIE) studies, as demonstrated in enzymatic benzylic hydroxylation reactions (e.g., reported KIEs of ~3.5 for deuterated substrates) .

Q. How can contradictory data on the compound’s stability in protic solvents be resolved?

Answer: Contradictions may arise from solvent polarity, temperature, or trace catalysts. Methodological approaches include:

  • Controlled Stability Studies: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to track degradation products like sulfonic acids or transesterified derivatives .
  • Isotopic Labeling: Introduce deuterated solvents (e.g., D2O, CD3OD) to trace solvent participation in decomposition pathways .
  • pH Profiling: Assess stability across pH ranges, as acidic/basic conditions may hydrolyze the sulfonate ester .

Q. What role does this compound play in enzymatic or catalytic systems, and how can its interactions be studied?

Answer: shows that chloroperoxidase catalyzes benzylic hydroxylation of structurally related substrates. To study interactions:

  • Enzyme Kinetics: Measure Michaelis-Menten parameters (Km, Vmax) using UV-Vis spectroscopy to monitor product formation.
  • Docking Simulations: Use software like AutoDock to predict binding modes in enzyme active sites, focusing on hydrogen bonding with the ethenyloxy group.
  • Spectroscopic Probes: Employ fluorescence quenching or circular dichroism to detect conformational changes in enzymes upon substrate binding .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Answer: Crystallization difficulties often arise from flexible ethenyloxy chains. Strategies include:

  • Co-Crystallization: Add rigid co-formers (e.g., crown ethers) to stabilize the lattice .
  • Temperature Gradients: Use slow cooling from a saturated solution in solvents like ethanol or acetonitrile .
  • SHELX Refinement: If crystals are small or twinned, employ SHELXD for phase resolution and SHELXL for anisotropic refinement .

Q. What environmental impact assessments are required for this compound under regulatory frameworks like EPA’s Significant New Use Rules (SNUR)?

Answer: and outline EPA requirements for sulfonate esters. Key steps:

  • Ecotoxicity Testing: Assess acute/chronic toxicity in aquatic organisms (e.g., Daphnia magna).
  • Persistence and Bioaccumulation: Measure hydrolysis rates and log Kow values to evaluate environmental persistence .
  • SNUR Compliance: Submit data on intended uses, exposure pathways, and alternatives to the EPA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.